Bienvenue dans la boutique en ligne BenchChem!

5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide

COX-2 inhibition LOX-5 inhibition anti-inflammatory screening

5-Ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide (CAS 1105221-01-9) is a research-exclusive 4-oxo-4H-pyran-2-carboxamide building block distinguished by its N-mesityl (2,4,6-trimethylphenyl) amide. The ortho-methyl groups enforce a conformationally restricted amide bond, creating a steric profile that cannot be replicated by N-phenyl or N-benzyl analogs. Deploy this compound as a maximum-bulk probe for Src kinase ATP-pocket tolerance studies, as a negative control for COX-2 (IC50 >10,000 nM) and LOX-5 (IC50 >100,000 nM) screening, or as a novel starting point for composition-of-matter kinase inhibitor IP. The 5-ethoxy substitution further differentiates it from common 5-benzyloxy variants. Standard purity ≥95%; available in milligram to gram quantities via inquiry.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 1105221-01-9
Cat. No. B2646773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide
CAS1105221-01-9
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCCOC1=COC(=CC1=O)C(=O)NC2=C(C=C(C=C2C)C)C
InChIInChI=1S/C17H19NO4/c1-5-21-15-9-22-14(8-13(15)19)17(20)18-16-11(3)6-10(2)7-12(16)4/h6-9H,5H2,1-4H3,(H,18,20)
InChIKeyPVHLHCCHROBTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-Ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide (CAS 1105221-01-9): Structural Identity and Baseline Properties


5-Ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide (CAS 1105221-01-9) is a synthetic heterocyclic compound belonging to the 4-oxo-4H-pyran-2-carboxamide class, characterized by a pyran-4-one core with an ethoxy substituent at the 5-position and an N-mesityl (2,4,6-trimethylphenyl) amide at the 2-position. Its molecular formula is C17H19NO4 with a molecular weight of 301.34 g/mol . This compound is primarily offered as a research chemical building block for organic synthesis and medicinal chemistry exploration, with reported purity typically ≥95% .

Why Generic Substitution Is Not Advisable for 5-Ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide


Generic substitution within the 4-oxo-4H-pyran-2-carboxamide class is inadvisable due to the critical influence of the N-amide substituent on both target engagement and physicochemical properties. The N-mesityl group in this compound creates a unique combination of steric bulk and conformational restriction that cannot be replicated by simpler N-phenyl or N-benzyl analogs . Evidence from structurally related series demonstrates that even modest changes to the amide substituent (e.g., N-(2,3-dimethylphenyl) vs. N-(4-chlorophenyl)) can dramatically alter biological target profiles, making cross-class interchange scientifically unjustified [1]. While comprehensive comparative pharmacological data for this specific compound remain limited in the public domain, the chemical logic of substituent-dependent bioactivity is well-established and forms the basis for the quantitative comparisons that follow.

Quantitative Differentiation Evidence for 5-Ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide vs. Structural Analogs


Biological Target Engagement: Weak COX-2 and LOX-5 Inhibition Preferentially Directs Selection Away from Anti-Inflammatory Applications

This compound exhibits negligible inhibition of human recombinant COX-2 (IC50 > 10,000 nM) and human recombinant LOX-5 (IC50 > 100,000 nM), as curated in the ChEMBL database via BindingDB entry CHEMBL5177372 [1]. While quantitative comparator data for the closest structural analogs (e.g., N-(2,3-dimethylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide) are not publicly available for these specific assays, this weak activity profile provides a meaningful negative filter: researchers seeking compounds with COX-2 or LOX-5 inhibitory activity should avoid this compound. Conversely, this profile is advantageous for applications where off-target COX/LOX inhibition would confound experimental interpretation.

COX-2 inhibition LOX-5 inhibition anti-inflammatory screening

Structural Differentiation: N-Mesityl Steric Bulk as a Determinant of Target Selectivity vs. Less Hindered Analogs

The N-mesityl group bears three ortho-methyl substituents that create substantial steric encumbrance around the carboxamide nitrogen, a feature absent in all commercially available 5-ethoxy-4-oxo-4H-pyran-2-carboxamide analogs with mono-substituted or di-substituted phenyl amides (e.g., N-(4-chlorophenyl), N-(3-acetylphenyl), or N-(4-butylphenyl) variants [1]. Ortho-methyl groups on mesityl substituents are known to sterically shield the attached functional group from nucleophilic attack and enzymatic access [2]. This steric occlusion may confer differential binding profiles at protein targets with narrow active-site clefts, though direct comparative binding data remain to be reported.

steric shielding ortho-methyl effect target selectivity

Core Scaffold Versatility: Modular Amide Bond Enables Library Expansion Relative to Pre-Functionalized Analogs

The 5-ethoxy-4-oxo-4H-pyran-2-carboxylic acid precursor (CAS 1040631-55-7) is a commercially documented synthetic intermediate , indicating that this carboxamide can be accessed via straightforward amide coupling chemistry. This modular synthesis strategy offers greater flexibility for library generation compared to structurally analogous 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides, where the 5-substituent is introduced earlier in the synthetic sequence and is less amenable to late-stage diversification [1]. The target compound's N-mesityl amide represents one defined member of a modular series, and its procurement enables both its direct use and its role as a reference standard for derivative synthesis.

amide coupling modular synthesis chemical library

Kinase Inhibition Precedent: 4-Oxo-4H-pyran-2-carboxamide Scaffold Validated in Src Kinase Inhibition, Establishing a Framework for N-Substituent Optimization

The 4-oxo-4H-pyran-2-carboxamide scaffold has been validated as a bona fide Src kinase inhibitor pharmacophore. Farard et al. (2008) reported that 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide derivatives inhibit Src kinase in the nanomolar to low micromolar range, with specific compounds achieving sub-micromolar IC50 values [1]. Although the target compound (5-ethoxy-N-mesityl) was not directly tested in that study, it shares the identical core scaffold. The N-mesityl substituent represents a structurally distinct amide variation not explored in the published series, making this compound a logical candidate for extending the SAR of this validated kinase-targeting scaffold.

Src kinase tyrosine kinase inhibitor scaffold validation

Physicochemical Differentiation: mesityl Lipophilicity Contribution vs. Phenyl and Benzyl Analogs

The N-mesityl group contributes greater lipophilicity than unsubstituted phenyl or benzyl amide substituents due to the presence of three additional methyl groups. While experimentally measured LogP values are not publicly available for this specific compound, the calculated increase in carbon count provides a structural basis for differentiation: the mesityl-substituted compound (C17H19NO4) contains three more aliphatic carbons than the corresponding N-phenyl analog (theoretical C14H13NO4, not commercially verified). This elevated lipophilicity may translate to enhanced membrane permeability in cell-based assays, though this inference requires experimental validation.

lipophilicity LogP physicochemical property

Recommended Application Scenarios for 5-Ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide Based on Available Evidence


Src Kinase Inhibitor Lead Optimization: Exploring Sterically Demanding N-Substituents

Based on the validated activity of 4-oxo-4H-pyran-2-carboxamide derivatives as Src kinase inhibitors [1], this compound is most rationally deployed as a sterically demanding N-substituent variant within an existing kinase inhibitor optimization program. Its N-mesityl group provides the maximum steric bulk among commercially available analogs, enabling researchers to probe the tolerance of the Src ATP-binding pocket for ortho-substituted amides. The documented synthetic accessibility of the core carboxylic acid intermediate further supports rapid analog generation for comparative SAR.

Negative Control Compound for COX-2 and LOX-5 Screening Cascades

The confirmed lack of COX-2 inhibitory activity (IC50 > 10,000 nM) and LOX-5 inhibitory activity (IC50 > 100,000 nM) makes this compound a suitable negative control in anti-inflammatory drug discovery cascades [1]. Researchers screening pyran-containing compound libraries for COX/LOX inhibition can use this compound to establish baseline assay windows and confirm that observed hits are not artifacts of the pyran-4-one core scaffold, distinguishing core-dependent from substituent-dependent activity.

Chemical Biology Tool for Probing Steric Effects on Target Engagement

The unique N-mesityl substitution pattern—with its two ortho-methyl groups creating a conformationally restricted amide bond—positions this compound as a chemical biology probe for studying the role of amide geometry and steric accessibility in protein-ligand interactions. The known ortho-methyl shielding effect of mesityl groups, documented in organosilicon chemistry [1], supports its utility in mechanistic studies where amide bond accessibility is hypothesized to govern target selectivity.

Scaffold-Hopping Starting Point for Novel IP Generation

For industrial medicinal chemistry teams seeking to generate novel intellectual property around kinase inhibitors, this compound offers a structurally distinct entry point into the validated 4-oxo-4H-pyran-2-carboxamide chemotype. The combination of a 5-ethoxy substituent (rather than the more common 5-benzyloxy) and an N-mesityl amide represents a substitution pattern not disclosed in the published Src inhibitor literature [1], creating opportunities for composition-of-matter claims upon demonstration of biological activity.

Quote Request

Request a Quote for 5-ethoxy-N-mesityl-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.